2-Aminophenol Hemisulfate Salt, with the chemical formula C₁₂H₁₆N₂O₆S and a molecular weight of 316.33 g/mol, is a derivative of 2-aminophenol. This compound appears as a hygroscopic solid and is often utilized in various biochemical applications due to its unique properties. The compound is known for its stability under inert atmospheres and has limited solubility in solvents such as dimethyl sulfoxide and methanol .
o-Aminophenol sulfate can pose several safety hazards:
o-Aminophenol is a valuable intermediate in the synthesis of various organic compounds due to the presence of both an amino group (NH2) and a hydroxyl group (OH) on the aromatic ring. These functional groups allow for further chemical modifications, making it a versatile building block for complex molecules. Research studies explore utilizing o-aminophenol for the synthesis of pharmaceuticals, dyes, antioxidants, and other functional materials [].
Here are some examples of o-aminophenol's use in organic synthesis:
These are just a few examples, and o-Aminophenol finds use in a broader range of organic synthesis applications.
o-Aminophenol has been used in some biological research studies. Its ability to form hydrogen bonds and interact with biomolecules makes it a potential tool for investigating protein-ligand interactions and enzyme mechanisms. However, due to potential toxicity concerns, its use in biological research is limited [].
These reactions are crucial for its functionality in various applications, particularly in organic synthesis and pharmaceuticals .
2-Aminophenol Hemisulfate Salt exhibits notable biological activities. It has been studied for its potential roles in:
The synthesis of 2-Aminophenol Hemisulfate Salt typically involves the following methods:
These methods are essential for producing this compound in laboratory settings for research and industrial applications .
2-Aminophenol Hemisulfate Salt finds diverse applications across various fields:
Interaction studies involving 2-Aminophenol Hemisulfate Salt have focused on its biochemical interactions, particularly with proteins and enzymes. These studies reveal:
Such studies are critical for assessing safety and efficacy in potential drug development .
Several compounds share structural similarities with 2-Aminophenol Hemisulfate Salt, including:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2-Aminophenol | C₆H₇N₁O | Parent compound; lacks sulfate functionality. |
| 4-Aminophenol | C₆H₇N₁O | Different position of amino group; used in dyes. |
| 2-Aminophenyl Sulfate | C₆H₇N₁O₄S | Directly related sulfate derivative; more soluble. |
Uniqueness:
2-Aminophenol Hemisulfate Salt is unique due to its specific sulfation at the hemisulfate position, which enhances its solubility and reactivity compared to other aminophenols. This modification allows it to exhibit distinct biological activities and chemical properties that are advantageous in industrial applications .